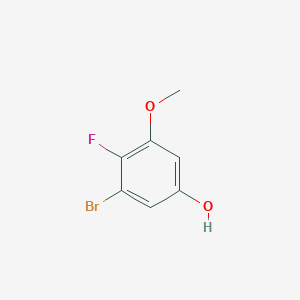

3-Bromo-4-fluoro-5-methoxyphenol

Description

3-Bromo-4-fluoro-5-methoxyphenol is a substituted phenolic compound featuring bromine (Br) at position 3, fluorine (F) at position 4, and a methoxy (–OCH₃) group at position 5 on the aromatic ring. The hydroxyl (–OH) group at position 1 confers acidity and hydrogen-bonding capability, distinguishing it from non-phenolic analogs. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.

Properties

Molecular Formula |

C7H6BrFO2 |

|---|---|

Molecular Weight |

221.02 g/mol |

IUPAC Name |

3-bromo-4-fluoro-5-methoxyphenol |

InChI |

InChI=1S/C7H6BrFO2/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3,10H,1H3 |

InChI Key |

FYYLGVSAZZTAOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)O)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-5-methoxyphenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and fluorination of a methoxy-substituted phenol. The reaction conditions often include the use of bromine or bromine-containing reagents for bromination and fluorine-containing reagents for fluorination. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-5-methoxyphenol can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenol group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents and may require heating.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .

Scientific Research Applications

3-Bromo-4-fluoro-5-methoxyphenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a useful intermediate in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure may offer advantages in drug design and development.

Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-methoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of 3-bromo-4-fluoro-5-methoxyphenol include halogenated, methoxylated, and hydroxylated aromatic derivatives. Below is a detailed comparison based on substituent positions, functional groups, and inferred properties:

Data Table: Structural and Functional Comparison

Substituent Position Effects

- Electron-Withdrawing Groups (Br, F): Bromine (Br) and fluorine (F) at positions 3 and 4, respectively, create a strong electron-withdrawing effect, polarizing the aromatic ring and activating it for electrophilic substitution at specific positions.

- Methoxy vs. Hydroxyl Groups: The methoxy (–OCH₃) group at position 5 in the target compound provides steric bulk and moderate electron-donating effects compared to the aldehyde (–CHO) in 5-bromo-4-fluoro-2-hydroxybenzaldehyde, which is electron-withdrawing and reactive toward nucleophiles .

- Functional Group Reactivity: Boronic acid derivatives (e.g., 3-Bromo-5-fluoro-2-methoxyphenylboronic acid) are pivotal in cross-coupling reactions, whereas phenolic –OH groups in the target compound may facilitate hydrogen bonding or serve as a site for sulfonation/nitration .

Physicochemical Properties

- Solubility: The phenolic –OH group enhances solubility in polar solvents (e.g., water, ethanol) compared to methoxy or boronic acid analogs, which are more lipophilic .

- Acidity: The target compound’s acidity (pKa ~10 for phenolic –OH) exceeds that of methoxylated analogs (pKa ~13–15 for –OCH₃) due to resonance stabilization of the phenoxide ion.

Biological Activity

3-Bromo-4-fluoro-5-methoxyphenol is an organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrF O2 |

| Molecular Weight | 221.02 g/mol |

| IUPAC Name | This compound |

| InChI Key | FYYLGVSAZZTAOK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=CC(=C1)O)Br)F |

The compound features a hydroxyl group (-OH), contributing to its reactivity and potential biological applications. The presence of bromine and fluorine atoms enhances its chemical properties, making it a useful intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can influence various cellular pathways:

- Antimicrobial Activity: The compound exhibits antimicrobial properties, likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Anticancer Effects: Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and affecting cell cycle progression.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it can effectively inhibit bacterial growth at low concentrations, indicating its potential as a therapeutic agent in treating infections.

Anticancer Properties

Recent investigations into the anticancer properties of this compound have yielded promising results:

-

Cell Line Studies: The compound has been tested on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and Jurkat (leukemia) cells.

- IC50 Values: The IC50 values for these cell lines were found to be as follows:

- HeLa: 9.22 ± 0.17 µM

- MCF-7: 8.47 ± 0.18 µM

- Jurkat: 4.64 ± 0.08 µM

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

- IC50 Values: The IC50 values for these cell lines were found to be as follows:

- Mechanisms of Action: Flow cytometry analysis revealed that treatment with this compound led to significant alterations in the cell cycle distribution, particularly an increase in the sub-G1 phase, indicative of apoptosis.

Study on Anticancer Activity

In a recent study published in Scientific Reports, researchers synthesized and evaluated the anticancer potential of various halogenated phenols, including this compound. The study highlighted the following outcomes:

- Cytotoxicity Assessment: The compound exhibited dose-dependent cytotoxicity across multiple cancer cell lines.

- Cell Cycle Analysis: Flow cytometry demonstrated that the compound effectively induced apoptosis in treated cells.

These findings underscore the potential for developing this compound as a lead compound in anticancer drug discovery.

Comparison with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other similar compounds, which may exhibit different biological activities:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-fluorophenol | Lacks methoxy group | Moderate antimicrobial effects |

| 4-Fluoro-5-methoxyphenol | Lacks bromine atom | Potential anticancer activity |

| 3-Bromo-5-methoxyphenol | Different substitution pattern | Varying reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.